2-(4-ethylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate
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Overview
Description
2-(4-ethylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-ethylbenzaldehyde and phenylalanine, followed by the introduction of the furan-2-ylcarbonyl group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(4-ethylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Shares the furan-2-ylcarbonyl group and exhibits similar biological activities.
2,5-bis(hydroxymethyl)furan: Another furan-based compound with applications in green chemistry and materials science.
Uniqueness
2-(4-ethylphenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23NO5 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C24H23NO5/c1-2-17-10-12-19(13-11-17)21(26)16-30-24(28)20(15-18-7-4-3-5-8-18)25-23(27)22-9-6-14-29-22/h3-14,20H,2,15-16H2,1H3,(H,25,27) |
InChI Key |
MMFMYCOWUKLWQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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